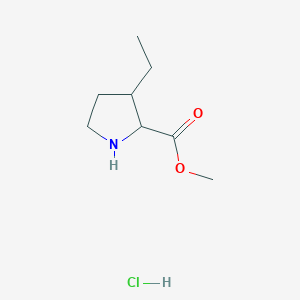
Methyl 3-ethylpyrrolidine-2-carboxylate hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is a chiral compound with significant applications in various scientific fields. This compound is characterized by its specific stereochemistry, which plays a crucial role in its chemical behavior and interactions.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride typically involves the reaction of ethylamine with a suitable carboxylic acid derivative. The process often includes steps such as esterification, reduction, and cyclization under controlled conditions to ensure the desired stereochemistry is achieved.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures. The use of high-purity reagents and optimized reaction conditions ensures the consistent production of the compound with the desired stereochemical configuration.
化学反応の分析
Types of Reactions
Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Typically performed in acidic or basic media, depending on the oxidizing agent used.
Reduction: Often carried out in anhydrous conditions to prevent side reactions.
Substitution: Conducted in polar aprotic solvents to facilitate the nucleophilic attack.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
科学的研究の応用
Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
作用機序
The mechanism of action of methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s stereochemistry is crucial for its binding affinity and specificity, influencing its biological activity and therapeutic potential.
類似化合物との比較
Similar Compounds
- Methyl (2S,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride
- Methyl (2R,3S)-3-ethylpyrrolidine-2-carboxylate;hydrochloride
- Methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride
Uniqueness
Methyl (2R,3R)-3-ethylpyrrolidine-2-carboxylate;hydrochloride is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications, where stereochemical purity is essential.
生物活性
Chemical Structure and Properties
Methyl 3-ethylpyrrolidine-2-carboxylate hydrochloride has the molecular formula C8H16ClNO2 and a molecular weight of 193.67 g/mol. Its structure includes:
- A pyrrolidine ring with an ethyl group at the 3-position.
- A methyl carboxylate group at the 2-position.
- A chiral center at the 2-position, leading to potential stereoisomers that may exhibit different biological activities.
The biological activity of this compound is hypothesized to involve interactions with specific molecular targets, such as enzymes or receptors. The stereochemistry of the compound is crucial for its binding affinity and specificity, which can influence its therapeutic potential. General observations on pyrrolidine derivatives suggest that they may exhibit a variety of biological effects, including antimicrobial and anti-inflammatory activities.
Biological Activity Overview
While specific studies on this compound are scarce, related compounds in the pyrrolidine family have demonstrated various biological activities:
Case Studies and Research Findings
- Antimicrobial Activity : A study investigating the antimicrobial properties of various pyrrolidine derivatives found that some exhibited significant activity against clinical isolates of bacteria like Staphylococcus aureus and Escherichia coli. However, this compound specifically requires further investigation to confirm its efficacy against these pathogens .
- Cytotoxic Effects : Research on related compounds has indicated that modifications in the pyrrolidine structure can enhance cytotoxicity against cancer cells. For example, amide-to-ester substitutions in similar compounds have been shown to improve membrane permeability and biological activity in cancer models .
- Enzyme Interaction Studies : Recent studies have focused on the interaction of pyrrolidine derivatives with E3 ligases, particularly the von Hippel-Lindau (VHL) protein involved in hypoxia signaling. These interactions suggest that this compound may play a role in modulating cellular responses to oxygen levels .
特性
分子式 |
C8H16ClNO2 |
|---|---|
分子量 |
193.67 g/mol |
IUPAC名 |
methyl 3-ethylpyrrolidine-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C8H15NO2.ClH/c1-3-6-4-5-9-7(6)8(10)11-2;/h6-7,9H,3-5H2,1-2H3;1H |
InChIキー |
UULFFIJPLBXISM-UHFFFAOYSA-N |
正規SMILES |
CCC1CCNC1C(=O)OC.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















